3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid is an organic compound with the molecular formula C10H18O6S It is known for its unique structure, which includes an ethylsulfonyl group attached to a propyl chain, which is further connected to a pentanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid typically involves the reaction of ethylsulfonyl chloride with a suitable propyl derivative, followed by the introduction of the pentanedioic acid moiety. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce production time. Additionally, the purification process might involve crystallization or chromatography techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound’s ability to undergo multiple types of chemical reactions also allows it to participate in diverse biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[2-(Methylsulfonyl)propyl]-Pentanedioic Acid
- 3-[2-(Propylsulfonyl)propyl]-Pentanedioic Acid
- 3-[2-(Butylsulfonyl)propyl]-Pentanedioic Acid
Uniqueness
3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid is unique due to its specific ethylsulfonyl group, which imparts distinct chemical properties compared to its analogs. The length and nature of the sulfonyl group can significantly influence the compound’s reactivity and interaction with biological targets. This makes this compound particularly valuable in research applications where precise chemical modifications are required .
Eigenschaften
Molekularformel |
C10H18O6S |
---|---|
Molekulargewicht |
266.31 g/mol |
IUPAC-Name |
3-(2-ethylsulfonylpropyl)pentanedioic acid |
InChI |
InChI=1S/C10H18O6S/c1-3-17(15,16)7(2)4-8(5-9(11)12)6-10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
LWWJRPFUULSJCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C(C)CC(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.